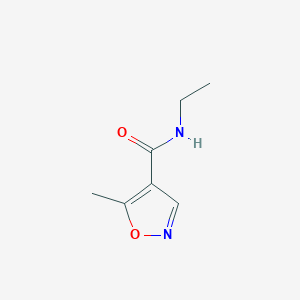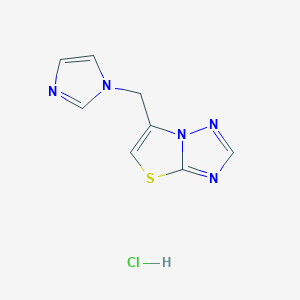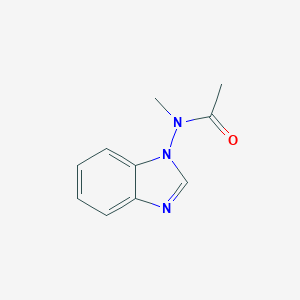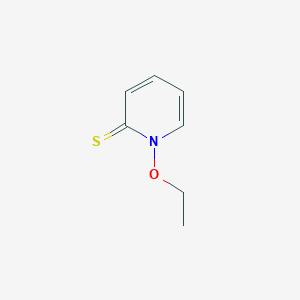
N-Ethyl-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-5-methylisoxazole-4-carboxamide, also known as EMICA, is a compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMICA is a synthetic compound that was first developed in the early 2000s and has since been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. In
Mécanisme D'action
N-Ethyl-5-methylisoxazole-4-carboxamide selectively blocks the activity of certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By blocking the activity of this receptor, N-Ethyl-5-methylisoxazole-4-carboxamide can prevent the formation of long-term potentiation (LTP), a process that is critical for learning and memory.
Effets Biochimiques Et Physiologiques
N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to blocking the activity of NMDA receptors, N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. N-Ethyl-5-methylisoxazole-4-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, in various regions of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Ethyl-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to investigate the specific role of these receptors in various physiological processes. However, one of the limitations of using N-Ethyl-5-methylisoxazole-4-carboxamide is its potential for off-target effects. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, which could potentially confound the results of experiments investigating the role of specific receptors.
Orientations Futures
There are several potential future directions for research involving N-Ethyl-5-methylisoxazole-4-carboxamide. One area of interest is the role of N-Ethyl-5-methylisoxazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors that are implicated in these disorders, and further research could investigate the potential therapeutic benefits of N-Ethyl-5-methylisoxazole-4-carboxamide in these contexts. Another area of interest is the development of more selective N-Ethyl-5-methylisoxazole-4-carboxamide analogs that could be used to investigate the specific role of individual glutamate receptor subtypes in various physiological processes.
Méthodes De Synthèse
N-Ethyl-5-methylisoxazole-4-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of ethyl isoxazole-4-carboxylate with methylamine hydrochloride to form N-ethyl-4-methylisoxazole-5-carboxamide. This intermediate is then reacted with sodium hydride and ethyl iodide to yield N-Ethyl-5-methylisoxazole-4-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
N-Ethyl-5-methylisoxazole-4-carboxamide has been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. Specifically, N-Ethyl-5-methylisoxazole-4-carboxamide has been used to study the effects of glutamate, an excitatory neurotransmitter, on the brain. Glutamate is involved in a wide range of physiological processes, including learning and memory, and is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors, allowing researchers to investigate the specific role of these receptors in various physiological processes.
Propriétés
Numéro CAS |
167538-15-0 |
|---|---|
Nom du produit |
N-Ethyl-5-methylisoxazole-4-carboxamide |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
Clé InChI |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
SMILES canonique |
CCNC(=O)C1=C(ON=C1)C |
Synonymes |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)



